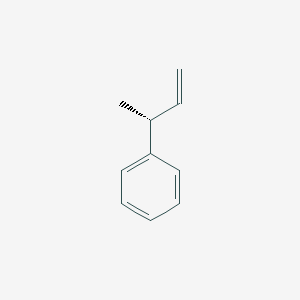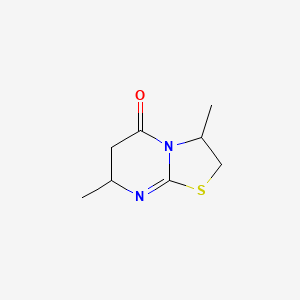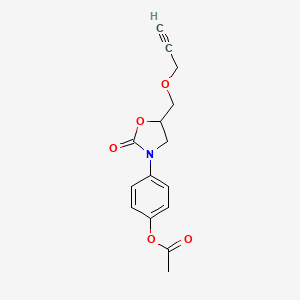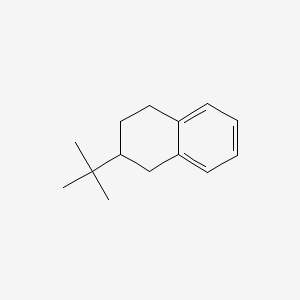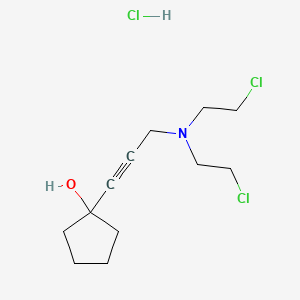
Dimethyl (1,3-dithietan-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1,3-dithietan-2-ylidene)propanedioate is an organic compound with the molecular formula C7H8O4S2 It is characterized by a unique structure that includes a dithietane ring, which is a four-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,3-dithietan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with sulfur-containing reagents. One common method is the reaction of dimethyl malonate with sulfur dichloride (SCl2) under controlled conditions to form the dithietane ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1,3-dithietan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dithietane ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithietane derivatives.
Substitution: Various substituted dithietane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (1,3-dithietan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (1,3-dithietan-2-ylidene)propanedioate involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the dithietane ring.
Diethyl (1,3-dithietan-2-ylidene)propanedioate: A similar compound with ethyl groups instead of methyl groups.
Dimethyl (1,3-dithiolane-2-ylidene)propanedioate: A compound with a dithiolane ring instead of a dithietane ring.
Uniqueness
Dimethyl (1,3-dithietan-2-ylidene)propanedioate is unique due to the presence of the dithietane ring, which imparts distinct reactivity and potential applications compared to its analogs. The sulfur atoms in the ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
50780-59-1 |
|---|---|
Formule moléculaire |
C7H8O4S2 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
dimethyl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C7H8O4S2/c1-10-5(8)4(6(9)11-2)7-12-3-13-7/h3H2,1-2H3 |
Clé InChI |
SNSLBVWZCZFHMG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1SCS1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



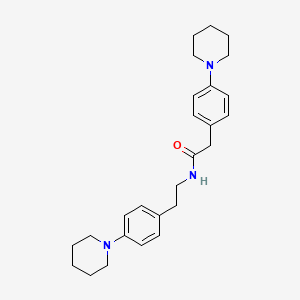

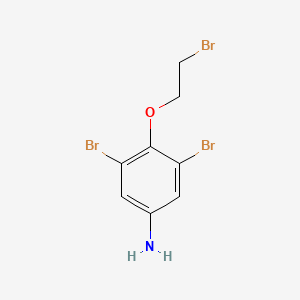
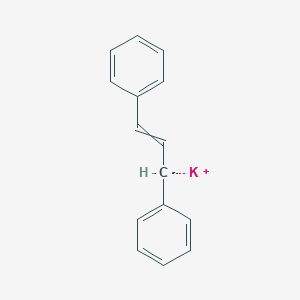
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
